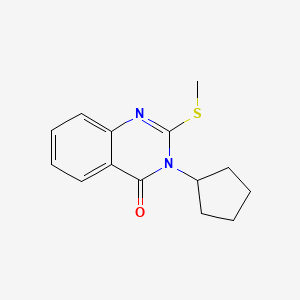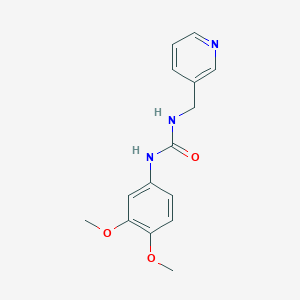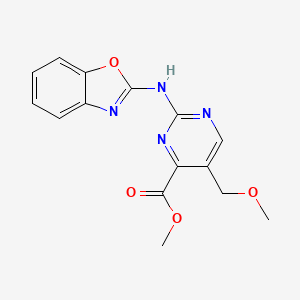![molecular formula C19H24N6O B5861277 2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these types of compounds often involves the benzoylation of substituted phenols under low temperature . The benzoylated products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound exhibits promising anti-cancer properties. Researchers have investigated its effects on tumor growth inhibition, apoptosis induction, and metastasis suppression. Preclinical studies suggest that it may selectively target cancer cells while sparing healthy cells .
Neurological Disorders
Given its piperazine moiety, this compound could modulate neurotransmitter receptors. It may interact with dopamine receptors, affecting neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson’s or schizophrenia .
Antiviral Activity
Some studies explore its antiviral potential. The compound’s structural features may interfere with viral replication, making it a candidate for antiviral drug development .
Metabolic Disorders
Researchers have investigated its impact on metabolic pathways. It might influence glucose metabolism, lipid regulation, or mitochondrial function, making it relevant for diabetes or obesity research .
Cardiovascular Health
The compound’s vasodilatory effects could be beneficial for cardiovascular health. It may relax blood vessels, potentially aiding in hypertension management or preventing ischemic events .
Drug Delivery Systems
Due to its amphiphilic nature (both hydrophilic and lipophilic regions), this compound could serve as a carrier in drug delivery systems. Researchers explore its use in targeted drug delivery, improving bioavailability and minimizing side effects .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . This can result in the prevention of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression of the cell cycle . This leads to a halt in the cell cycle and can result in cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell growth and induce apoptosis within these cells . This makes it a potential candidate for cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-15-2-4-16(5-3-15)13-25-19-17(12-22-25)18(20-14-21-19)24-8-6-23(7-9-24)10-11-26/h2-5,12,14,26H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTYRSKUTDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![1-methyl-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B5861211.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)




![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
